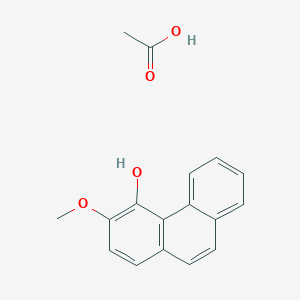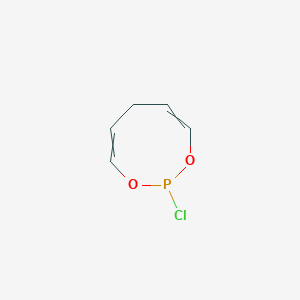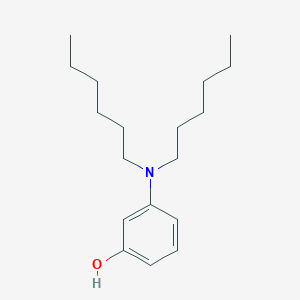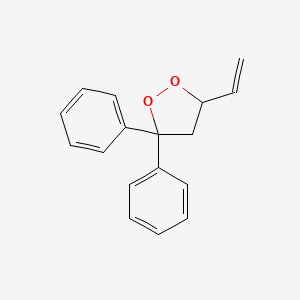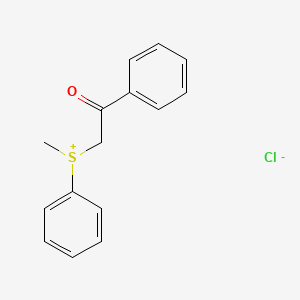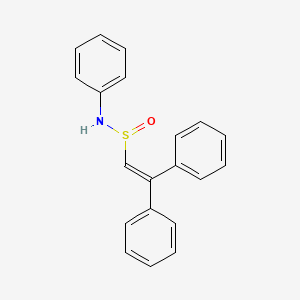
2-Methyl-4-(phenyltellanyl)but-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(phenyltellanyl)but-3-en-2-ol is an organic compound that contains a tellurium atom bonded to a phenyl group and a butenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(phenyltellanyl)but-3-en-2-ol typically involves the reaction of 2-methyl-3-buten-2-ol with a phenyl tellurium reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation of the tellurium compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(phenyltellanyl)but-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form tellurium dioxide.
Reduction: The compound can be reduced to form the corresponding tellurium hydride.
Substitution: The phenyl tellurium group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Tellurium dioxide and the corresponding alcohol.
Reduction: Tellurium hydride and the corresponding alkane.
Substitution: Various substituted butenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-(phenyltellanyl)but-3-en-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce tellurium-containing functional groups.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial effects.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which 2-Methyl-4-(phenyltellanyl)but-3-en-2-ol exerts its effects involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. Additionally, the compound can generate reactive oxygen species, leading to oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-phenylbut-3-yn-2-ol: Contains a similar butynol structure but lacks the tellurium atom.
4-Phenyl-3-buten-2-ol: Similar structure but without the methyl and tellurium groups.
Uniqueness
2-Methyl-4-(phenyltellanyl)but-3-en-2-ol is unique due to the presence of the tellurium atom, which imparts distinct chemical properties and reactivity compared to similar compounds
Properties
CAS No. |
110295-97-1 |
|---|---|
Molecular Formula |
C11H14OTe |
Molecular Weight |
289.8 g/mol |
IUPAC Name |
2-methyl-4-phenyltellanylbut-3-en-2-ol |
InChI |
InChI=1S/C11H14OTe/c1-11(2,12)8-9-13-10-6-4-3-5-7-10/h3-9,12H,1-2H3 |
InChI Key |
IWACXRMFLWMJIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C[Te]C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


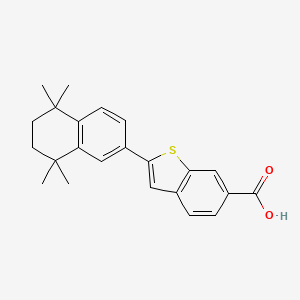


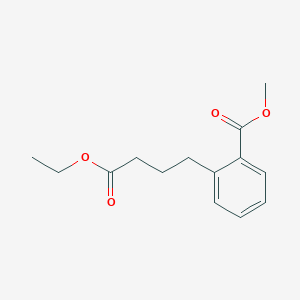
![Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate](/img/structure/B14337931.png)
